GW7647 is a synthetic agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). [] PPARα is a nuclear transcription factor belonging to the PPAR family and plays a crucial role in lipid metabolism, inflammation regulation, and cell differentiation. [, ] GW7647 is widely employed in scientific research as a tool to investigate the functions and pathways associated with PPARα activation. [, ]
GW7647, chemically known as 2-Methyl-2-[[4-[2-[(cyclohexylamino)carbonylamino]ethyl]phenyl]thio]-propanoic acid, is a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα). This compound has garnered attention in the fields of biochemistry and pharmacology due to its significant role in lipid metabolism and potential therapeutic applications in metabolic disorders, including non-alcoholic fatty liver disease and insulin resistance.
GW7647 was first synthesized in a laboratory setting and has been utilized primarily in research to study the effects of PPARα activation. It is classified as a synthetic organic compound and belongs to the class of PPAR agonists, which are known for their ability to regulate gene expression involved in lipid metabolism and glucose homeostasis. Research indicates that GW7647 can effectively activate PPARα, leading to various metabolic effects in animal models and cell cultures .
The synthesis of GW7647 involves several steps that have been detailed in various studies. The initial synthetic route was established by Brown et al. in 2001, where key intermediates were formed through standard organic synthesis techniques. The final product was purified using high-performance liquid chromatography, achieving a purity level between 96.6% and 98.4% .
The synthesis can be summarized as follows:
The molecular structure of GW7647 can be represented as follows:
The compound features a cyclohexyl group, an aromatic ring, and a thioether linkage, which are crucial for its biological activity. The three-dimensional conformation plays a significant role in its binding affinity to PPARα, influencing its agonistic effects .
GW7647 primarily acts through its interaction with PPARα, leading to various downstream effects on lipid metabolism. Upon binding to PPARα, it induces conformational changes that facilitate the recruitment of coactivators and enhance transcriptional activity of target genes involved in fatty acid oxidation and lipogenesis.
Key reactions include:
The mechanism of action for GW7647 involves its binding to PPARα, which is a nuclear receptor that regulates gene expression related to lipid metabolism. Upon activation:
Research has shown that GW7647 can significantly alter metabolic pathways in human adipocytes by enhancing β-oxidation while inhibiting glycolysis .
GW7647 has several important applications in scientific research:
GW7647 (2-[(4-{2-[(4-cyclohexylbutyl)(cyclohexylcarbamoyl)amino]ethyl}phenyl)sulfanyl]-2-methylpropanoic acid) exhibits high-affinity binding to the PPARα ligand-binding domain (LBD) through a distinctive structural mechanism. X-ray crystallography (PDB ID: 7BQ3) reveals that GW7647 occupies the canonical ligand-binding pocket (LBP) of PPARα-LBD, which comprises a "Center" region flanked by four "Arm" segments (Arm I-IV) [7]. The carboxylic acid group of GW7647 forms critical hydrogen bonds with residues Tyr-314, Tyr-464, and His-440 in helix H12, stabilizing the active conformation essential for coactivator recruitment [7] [10]. Unlike endogenous fatty acids that bind transiently, GW7647 establishes extensive hydrophobic contacts with Arm III residues (Phe-273, Leu-321, Phe-318), contributing to its nanomolar affinity (EC₅₀ = 6 nM for PPARα) [4] [7]. This interaction induces a 1.4 Å inward shift in helix H3 and a 130° rotation in helix H12, creating a charge clamp for coactivator docking [7].
Table 1: Key Structural Interactions of GW7647 in PPARα-LBD
PPARα-LBD Region | Residue | Interaction Type | Functional Consequence |
---|---|---|---|
Helix H12 | Tyr-464 | Hydrogen bond | Stabilizes active conformation |
Arm III | Phe-318 | Hydrophobic | Enhances ligand specificity |
β-Sheet | Ser-280 | Van der Waals | Anchors ligand core |
Helix H3 | Cys-276 | Conformational shift | Facilitates H12 repositioning |
GW7647 binding induces long-range allosteric effects beyond the LBP. Nuclear magnetic resonance (NMR) studies demonstrate that GW7647 occupancy increases solvent exposure of portal loop residues (Lys-57, Glu-77, Lys-96) in fatty acid-binding protein 1 (FABP1), a cytoplasmic chaperone for PPARα ligands [1]. This conformational shift promotes FABP1 nuclear translocation and direct protein-protein interactions with PPARα, enhancing ligand delivery efficiency by 40% compared to unassisted diffusion [1]. Molecular dynamics simulations further reveal that GW7647 binding reduces PPARα-LBD flexibility in the Ω-loop (residues 260–310), decreasing its RMSF (root mean square fluctuation) from 3.2 Å to 1.8 Å [7]. This rigidification stabilizes the heterodimer interface with retinoid X receptor (RXR), increasing the complex half-life by 2.3-fold [6]. Additionally, GW7647 displaces helix H2' by 2.7 Å, allosterically disrupting the corepressor binding surface and facilitating coactivator recruitment [6].
GW7647 demonstrates exceptional selectivity for PPARα over other isoforms. Quantitative coactivator recruitment assays reveal a 183-fold higher potency for PPARα (EC₅₀ = 6 nM) compared to PPARγ (EC₅₀ = 1.1 μM) and a 1,033-fold selectivity over PPARδ (EC₅₀ = 6.2 μM) [4]. This isoform specificity arises from structural divergence in Arm III: PPARα contains a compact hydrophobic cleft (volume: 320 ų) accommodating GW7647's cyclohexylcarbamoyl group, whereas PPARγ/δ possess bulkier residues (PPARγ: Met-348; PPARδ: Ile-341) that sterically hinder ligand binding [7]. Competitive binding assays using fluorescence resonance energy transfer (FRET) confirm GW7647 occupies <5% of PPARδ-LBD at saturating concentrations, while PPARα occupancy exceeds 95% [3]. Notably, GW7647's phenylsulfanyl moiety forms a π-cation interaction with Arg-288 in PPARα, a residue replaced by neutral glutamine in PPARγ/δ, further explaining its selectivity profile [7].
Table 2: Binding Affinity of GW7647 Across PPAR Isoforms
PPAR Isoform | EC₅₀ (nM) | Relative Potency vs. PPARα | Key Structural Determinants |
---|---|---|---|
PPARα | 6 ± 0.8 | 1x | Arg-288, Phe-318, Tyr-464 |
PPARγ | 1,100 ± 120 | 183x lower | Gln-286, Met-348 |
PPARδ | 6,200 ± 680 | 1,033x lower | Gln-279, Ile-341 |
GW7647 binding triggers the displacement of corepressors (NCoR1, NCoR2) and sequential recruitment of coactivators to PPARα. Time-resolved FRET (TR-FRET) assays demonstrate GW7647 induces a 12.8-fold increase in PPARα-LBD affinity for the coactivator PGC1α (PPARγ coactivator-1α) compared to the unliganded receptor [3] [6]. This specificity arises from GW7647 stabilizing a charge clamp between Lys-292/Lys-299 in helix H3 and Glu-1099 in PGC1α's LXXLL motif [6]. Dual-emission FRET further reveals competitive coactivator binding hierarchies: GW7647-bound PPARα recruits CBP (CREB-binding protein) with 4.2-fold higher efficiency than SRC1 (steroid receptor coactivator-1), while TRAP220 recruitment remains intermediate [3] [6]. This preference correlates with gene-specific transcription; chromatin immunoprecipitation (ChIP) assays show GW7647-enriched PPARα recruits CBP to fatty acid oxidation genes (e.g., ACOX1, CPT1A), but favors PGC1α for gluconeogenic targets like ANGPTL4 during TGFβ synergy [9]. Mutational disruption of the AF2 surface (Y464A mutation) abrogates 90% of GW7647-induced coactivator binding, confirming the centrality of H12 positioning [7].
Table 3: Coactivator Recruitment Efficiency by GW7647-Activated PPARα
Coactivator | Fold-Increase vs. Apo-PPARα | Preferred Gene Targets | Functional Outcome |
---|---|---|---|
PGC1α | 12.8x | ANGPTL4, PDK4 | Enhanced β-oxidation |
CBP | 9.3x | ACOX1, CPT1A | Mitochondrial biogenesis |
TRAP220 | 7.1x | PLIN2, FABP1 | Lipid droplet regulation |
SRC1 | 3.0x | ADIPOQ, LEP | Adipokine signaling |
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0